molecular formula C16H26O3Si B8700557 2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid

2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid

Cat. No. B8700557
M. Wt: 294.46 g/mol
InChI Key: AUZJAVVSHOXMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid is a useful research compound. Its molecular formula is C16H26O3Si and its molecular weight is 294.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid

Molecular Formula

C16H26O3Si

Molecular Weight

294.46 g/mol

IUPAC Name

2-benzyl-3-[tert-butyl(dimethyl)silyl]oxypropanoic acid

InChI

InChI=1S/C16H26O3Si/c1-16(2,3)20(4,5)19-12-14(15(17)18)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,17,18)

InChI Key

AUZJAVVSHOXMQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The methyl 2-benzyl-3-(t-butyldimethylsilyloxy)propionate (3.3 g) was dissolved in 100 ml of methanol, cooled to 0° C. and treated with 50 ml of 30% potassium hydroxide with vigorous stirring. The reaction was then allowed to warm to room temperature over five hours. The reaction was diluted with 200 ml of water, rinsed with diethyl ether, and the aqueous solution was cooled to 0° C. Dichloromethane (100 ml) was added, followed by the slow addition of 260 ml of 1M hydrochloric acid, with stirring. The layers were separated and the aqueous layer was extracted with dichloromethane (3×200 ml). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The residue was purified by radial chromatography (2% to 4% methyl alcohol in chloroform, 4 mm plate) to yield 2.14 g of the 2-benzyl-3-(t-butyldimethylsilyloxy)propionic acid.
Name
methyl 2-benzyl-3-(t-butyldimethylsilyloxy)propionate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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